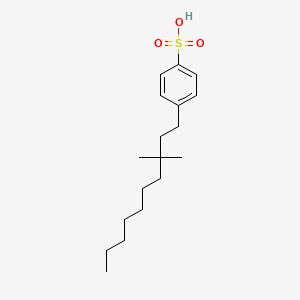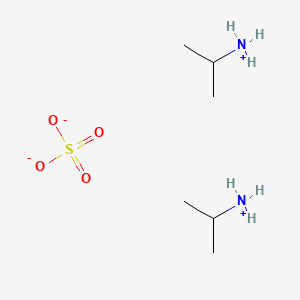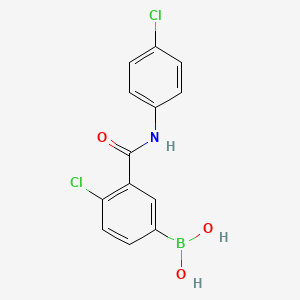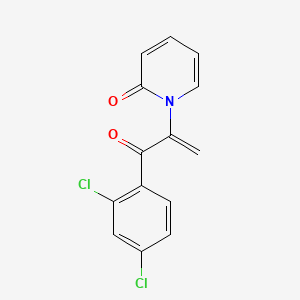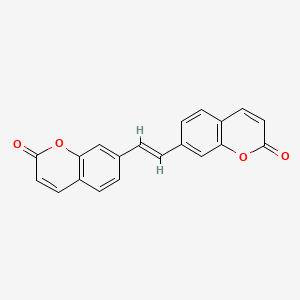
Thallium(1+) propan-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Thallium(1+) propan-2-olate can be synthesized through the reaction of thallium(I) ethoxide with isopropanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the thallium compound. The general reaction is as follows:
TlOC2H5+C3H7OH→TlOC3H7+C2H5OH
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of moisture and oxygen to prevent the formation of thallium oxides and hydroxides, which can contaminate the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form thallium(III) compounds. This reaction is typically facilitated by strong oxidizing agents.
Reduction: The compound can be reduced back to thallium metal under specific conditions using reducing agents like hydrogen gas.
Substitution: this compound can participate in nucleophilic substitution reactions where the thallium ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products:
Oxidation: Thallium(III) propan-2-olate.
Reduction: Thallium metal.
Substitution: Various thallium salts depending on the nucleophile used.
Scientific Research Applications
Thallium(1+) propan-2-olate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving metal ion interactions.
Medicine: Explored for its potential use in diagnostic imaging due to thallium’s properties.
Industry: Utilized in the production of specialized materials and as a precursor for other thallium compounds.
Mechanism of Action
The mechanism by which thallium(1+) propan-2-olate exerts its effects involves the interaction of the thallium ion with various molecular targets. Thallium ions can mimic potassium ions, allowing them to interfere with potassium-dependent processes in cells. This can lead to disruptions in cellular functions, particularly in the nervous and cardiovascular systems. The pathways involved include inhibition of Na+/K±ATPase and interference with mitochondrial function.
Comparison with Similar Compounds
- Thallium(I) ethoxide (C₂H₅OTl)
- Thallium(I) methoxide (CH₃OTl)
- Thallium(I) butoxide (C₄H₉OTl)
Comparison: Thallium(1+) propan-2-olate is unique due to its specific alkoxide group, which influences its reactivity and solubility. Compared to thallium(I) ethoxide and thallium(I) methoxide, this compound has a bulkier alkyl group, which can affect its steric interactions in chemical reactions. This makes it a valuable reagent in certain synthetic applications where such properties are advantageous.
Properties
CAS No. |
39262-04-9 |
|---|---|
Molecular Formula |
C3H7OTl |
Molecular Weight |
263.47 g/mol |
IUPAC Name |
propan-2-olate;thallium(1+) |
InChI |
InChI=1S/C3H7O.Tl/c1-3(2)4;/h3H,1-2H3;/q-1;+1 |
InChI Key |
XRZWCXPPVXLYPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[O-].[Tl+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



